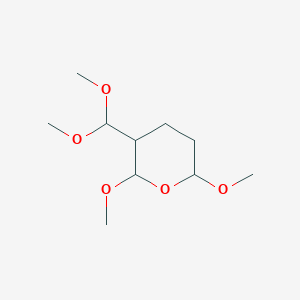

3-(Dimethoxymethyl)-2,6-dimethoxyoxane

Description

Properties

CAS No. |

139996-07-9 |

|---|---|

Molecular Formula |

C10H20O5 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

3-(dimethoxymethyl)-2,6-dimethoxyoxane |

InChI |

InChI=1S/C10H20O5/c1-11-8-6-5-7(9(12-2)13-3)10(14-4)15-8/h7-10H,5-6H2,1-4H3 |

InChI Key |

QDIDFIWLAFPMNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC(C(O1)OC)C(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridine-Based Dimethoxymethyl Derivatives

Pyridine derivatives with dimethoxymethyl groups are prominent in the literature (–10). Key examples and their distinguishing features:

Key Observations :

- Backbone Differences : The oxane core of this compound distinguishes it from pyridine-based analogs. Oxygen heterocycles typically exhibit lower aromaticity compared to pyridines, leading to differences in reactivity (e.g., reduced resistance to electrophilic substitution) .

- Substituent Effects : The dimethoxymethyl group enhances steric bulk and hydrophobicity. In pyridine analogs, this group stabilizes intermediates in catalytic reactions (e.g., Suzuki couplings) .

- Price Trends : All listed analogs are priced at $400/g for 1 g quantities, suggesting high synthesis complexity or niche applications .

Halogenated Derivatives

Halogenated analogs, such as 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol (M.W. 241.67), demonstrate the impact of halogens on reactivity. Chlorine atoms increase electrophilicity, enabling cross-coupling reactions, while the propargyl alcohol side chain allows for click chemistry applications . In contrast, the oxane derivative’s lack of halogens may limit its utility in metal-catalyzed reactions but enhance biocompatibility for pharmaceutical use.

Oxygen-Containing Heterocycles

3,3-Bis(methoxymethyl)-2,6-dimethylheptane (), a branched alkane with methoxymethyl groups, shares functional group similarities but lacks a heterocyclic core. Its molecular weight (216.36) and hydrophobicity (logP ~3.5 estimated) contrast sharply with the oxane derivative, which likely has higher polarity due to multiple ether linkages .

Research Implications and Limitations

While direct data on this compound are sparse, comparisons with pyridine derivatives suggest:

- Synthetic Challenges : The oxane backbone may require specialized ring-closing methodologies (e.g., acid-catalyzed cyclization) absent in pyridine synthesis .

- Application Potential: The compound’s oxygen-rich structure could make it a candidate for biodegradable polymers or glycosylation mimics, diverging from pyridine analogs’ roles in catalysis or medicinal chemistry .

Limitations : The absence of spectral or thermodynamic data for this compound necessitates caution in extrapolating properties from analogs. Further experimental studies are required to validate these comparisons.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-(Dimethoxymethyl)-2,6-dimethoxyoxane, and what intermediates are critical in its synthesis?

- Methodological Answer : Synthesis of this compound likely involves multi-step protection/deprotection strategies. For example, intermediates such as tert-butyl esters or silyl-protected alcohols (e.g., tert-butyldimethylsilyloxy groups) are commonly used to stabilize reactive sites during functionalization of the oxane ring . Key steps may include:

- Step 1 : Selective methoxylation of the oxane precursor under anhydrous conditions to avoid hydrolysis.

- Step 2 : Introduction of the dimethoxymethyl group via nucleophilic substitution or condensation reactions, as seen in analogous pyridine derivatives .

- Step 3 : Deprotection of temporary groups (e.g., silyl ethers) using fluoride-based reagents .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm methoxy (-OCH) and dimethoxymethyl (-CH(OCH)) substituents. For example, methoxy protons typically appear as singlets at δ 3.2–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., CHO) with a calculated molecular weight of 234.23 g/mol, similar to related oxane derivatives .

- X-ray Crystallography : If crystalline, single-crystal X-ray analysis can resolve stereochemistry and confirm bond angles/distances, as demonstrated in structurally complex methoxylated compounds .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported stereochemical outcomes during the synthesis of this compound derivatives?

- Methodological Answer : Contradictions in stereoselectivity often arise from varying reaction conditions. To address this:

- Control Experiments : Systematically vary catalysts (e.g., Lewis acids like BF), solvents (polar vs. nonpolar), and temperatures. For instance, highlights temperature-dependent conformational changes (e.g., 109.5° bond angles) in methoxylated systems .

- Advanced NMR Techniques : Use 2D NMR (e.g., NOESY) to detect spatial proximity of substituents and verify stereoisomer purity .

- Computational Validation : Compare experimental data with density functional theory (DFT)-calculated NMR shifts or reaction pathways to identify energetically favored configurations .

Q. How can computational modeling guide the design of novel reactions involving this compound?

- Methodological Answer :

- Reactivity Prediction : Use molecular docking or DFT to simulate interactions between the compound and reagents. For example, predict regioselectivity in electrophilic substitutions by analyzing electron density maps of the oxane ring .

- Solvent Effects : Employ COSMO-RS models to optimize solvent systems for reactions (e.g., favoring SN2 mechanisms in aprotic solvents) .

- Kinetic Studies : Combine experimental kinetic data with Arrhenius equation-based simulations to identify rate-limiting steps, as applied in analogous methoxylation reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting points) of this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC or GC-MS to rule out impurities. For instance, residual solvents (e.g., DCM) can artificially lower melting points .

- Standardized Protocols : Reproduce measurements under controlled conditions (e.g., identical heating rates for melting point determination).

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2,6-dimethoxyphenol derivatives) to identify outliers .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 234.23 g/mol | |

| Key NMR Signals | δ 3.3–3.5 ppm (methoxy groups) | |

| Preferred Crystallization | Ethanol/water (80:20 v/v) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.